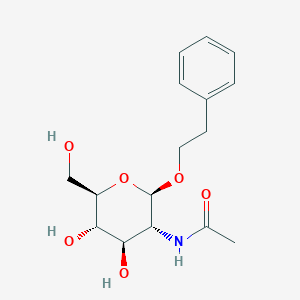

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a bioactive compound frequently employed in the biomedical industry . It acts as an essential substrate for enzymatic assays related to glycosyltransferases, and aids in investigating the formation and hydrolysis of glycosidic bonds .

Synthesis Analysis

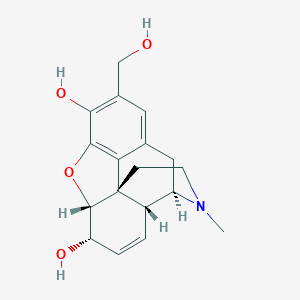

The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves several steps. A notable method involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .Molecular Structure Analysis

The molecular formula of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C16H23NO6 . Its average mass is 325.357 Da and its monoisotopic mass is 325.152527 Da .Chemical Reactions Analysis

The chemical reactions involving Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are complex. For instance, mesylation provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside include a molecular weight of 297.30 g/mol . Its IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide .Applications De Recherche Scientifique

Overview of Separation Techniques

Phenylethanoid glycosides (PhGs) and iridoids, which may include compounds similar to Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, have been highlighted for their significant biological activities. The purification of these compounds is challenging due to their strong adsorption properties. Countercurrent separation (CCS) techniques have been identified as advantageous for isolating PhGs and iridoids, offering an alternative to traditional solid-phase adsorbents. This liquid–liquid based technology simplifies the purification process, reducing the use of organic solvents and improving sample recovery. This method's application is crucial for the efficient isolation of biologically active molecules from plant species, facilitating their use in further research and development (S. Luca et al., 2019).

Chemical and Bioactivity Diversity

The diversity of 2-(2-Phenylethyl)chromones, compounds structurally related to Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, has been extensively reviewed, emphasizing their antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings underline the compound's potential for various therapeutic applications, highlighting the importance of understanding the chemical specificity, diversity, and structure-activity relationships. The review suggests that different factors, including tree species and induction methods, contribute to the chemical diversity of these compounds. This comprehensive analysis serves as a foundation for future research aimed at utilizing 2-(2-Phenylethyl)chromones in quality control methods and therapeutic applications (Meng Yu et al., 2022).

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUKGSFRUAVQO-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)